4-Methoxyestrone

Estrogen Receptor Transactivation Assay Endocrine Disruption

Procure high-purity 4-Methoxyestrone (≥98%) to eliminate experimental variability in estrogen metabolism research. Unlike estrone, 2-methoxyestrone, or 4-hydroxyestrone, this compound exhibits a distinct pharmacological fingerprint—moderate ER binding affinity (0.13% RBA), weak transcriptional activation, and unique non-genomic effects. As the detoxified COMT-methylated metabolite of 4-hydroxyestrone, it demonstrates substantially reduced carcinogenic potential, making it essential for accurate metabolic pathway interrogation. Its exceptionally low SHBG binding (4% vs. 81% for the 2-methoxy isomer) provides clear structure-activity contrast for free hormone fraction studies. Substitution without rigorous validation leads to biological misinterpretation and compromised LC-MS/MS quantification.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
CAS No. 58562-33-7
Cat. No. B195173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyestrone
CAS58562-33-7
Synonyms3-Hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one; 
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O
InChIInChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1
InChIKeyPUEXVLNGOBYUEW-BFDPJXHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

4-Methoxyestrone (CAS 58562-33-7) | Endogenous Methoxylated Catechol Estrogen Metabolite for Research & Analytical Reference


4-Methoxyestrone (4-ME1, 4-MeOE1) is an endogenous, naturally occurring methoxylated catechol estrogen and a metabolite of estrone formed via catechol O-methyltransferase (COMT) from the intermediate 4-hydroxyestrone [1]. With the systematic name 3-hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one, it exhibits estrogenic activity comparable to estrone and 4-hydroxyestrone [1]. This compound is primarily utilized as an analytical reference standard for hormone metabolism studies, pharmacokinetic modeling, and endocrine research, with high-purity reference materials available for method development and validation [2].

4-Methoxyestrone (CAS 58562-33-7): Why Analogs Cannot Be Substituted Without Consequence


Substituting 4-methoxyestrone with structurally related estrogens like estrone, 2-methoxyestrone, or 4-hydroxyestrone without rigorous validation introduces significant experimental variability and biological misinterpretation. 4-Methoxyestrone exhibits a distinct pharmacological fingerprint characterized by moderate estrogen receptor binding affinity, weak transcriptional activation, and a unique profile of non-genomic effects [1]. Compared to its precursor 4-hydroxyestrone, which is a potent estrogen and genotoxicant, 4-methoxyestrone represents a detoxified metabolite with substantially reduced receptor affinity and carcinogenic potential [1]. Furthermore, its SHBG binding characteristics and lipid-modulating activities in vivo differ markedly from both estrone and 2-methoxyestrone, rendering it unsuitable as a generic substitute in studies requiring precise metabolic pathway interrogation or functional outcome measurement [2][3].

4-Methoxyestrone (CAS 58562-33-7): Quantitative Head-to-Head Differentiation Data


4-Methoxyestrone Exhibits Drastically Reduced Estrogen Receptor Transactivation Compared to Estradiol and Estrone

In the ER-CALUX reporter gene assay using human T47D breast cancer cells, 4-methoxyestrone (as part of the 2- and 4-methoxyestrone group) demonstrated an estrogenic potency approximately 700-fold lower than that of the reference agonist 17β-estradiol (E2) [1]. This represents a dramatic attenuation of transcriptional activity compared to estrone, which in the same assay exhibited potency similar to E2 [1].

Estrogen Receptor Transactivation Assay Endocrine Disruption

4-Methoxyestrone Binds Estrogen Receptor with 0.13% Affinity of Estradiol but Suppresses LH in Vivo

Relative binding affinity (RBA) for rat uterine cytosol estrogen receptors is only 0.13 ± 0.04% relative to estradiol (100%) [1]. Despite this weak receptor engagement, continuous subcutaneous administration in ovariectomized rats at 1 μg/hour produced substantial and progressive uterine growth and suppressed tonic LH secretion to 65–92% of control levels [1][2]. In contrast, 2-methoxyestrone exhibits even lower ER RBA (0.01%) and negligible uterotropic activity [1], while 4-hydroxyestrone shows stronger binding (11% RBA) but may carry higher genotoxic risk [1].

Receptor Binding In Vivo Pharmacology Neuroendocrinology

4-Methoxyestrone Shows Low SHBG Binding (4% Relative to Testosterone) Contrasting with 2-Methoxyestrone's High Affinity

In a competitive binding assay using human sex hormone-binding globulin (SHBG), 4-methoxyestrone exhibited a relative binding of only 4% compared to testosterone (100%) [1]. This is in stark contrast to its positional isomer 2-methoxyestrone, which displayed a remarkably high affinity of 81% despite lacking the 17β-hydroxyl group typically required for strong SHBG binding [1]. The binding of 4-methoxyestrone was comparable to 4-methoxyestradiol (6%) and 5α-dihydroprogesterone (3.5%) [1].

SHBG Binding Steroid Transport Pharmacokinetics

4-Methoxyestrone Stimulates HUVEC Proliferation at Nanomolar Concentrations

Treatment of human umbilical vein endothelial cells (HUVECs) with 4-methoxyestrone at 10 nM and 100 nM significantly increased cell proliferation [1]. This pro-angiogenic effect is shared by estradiol and other estrogen metabolites, but the specific concentration-response profile for 4-methoxyestrone in this vascular cell type has been documented in the context of comparing A-ring and D-ring metabolites of estradiol [1].

Angiogenesis Endothelial Cell Biology Vascular Research

4-Methoxyestrone Retains Lipid-Modulating Activity In Vivo Despite Weak Estrogenicity

In ovariectomized female rats, 4-methoxyestrone (along with 4-methoxyestradiol) produced lipid-modulating effects on cholesterol and adipocyte size that were similar to those of the more estrogenic precursor 4-hydroxyestradiol, despite having much weaker estrogenic activity [1]. Notably, some of these lipid-modulating effects were not blocked by co-treatment with the ER antagonist ICI-182,780, suggesting an ER-independent pathway [1]. This functional dissociation between estrogenicity and metabolic benefit contrasts with 2-methoxyestrone, which has negligible ER activity and is often studied for its anti-angiogenic rather than lipid-modulating properties.

Lipid Metabolism Cardiovascular Pharmacology Non-Genomic Signaling

4-Methoxyestrone Levels Are Significantly Higher in Estrogen-Alone Users, Distinguishing Metabolic Pathway Activation

In a large case-control study of postmenopausal women from the Women's Health Initiative, serum levels of 4-methoxyestrone were significantly higher in users of estrogen-alone therapy (CEE) compared to users of estrogen plus progestin (E+P) [1]. Specifically, total/unconjugated 4-methoxyestrone was among the estrogen metabolites that were elevated in the E-alone group, suggesting differential induction of the 4-hydroxylation/methylation pathway [1]. This metabolic distinction is relevant because the 4-pathway metabolites constitute less than 2% of total estrogen metabolites in both groups, yet their relative increase in E-alone users correlates with a different breast cancer risk profile [1].

Clinical Epidemiology Hormone Metabolism Breast Cancer Risk

4-Methoxyestrone (CAS 58562-33-7): Evidence-Based Research & Procurement Scenarios


Analytical Reference Standard for LC-MS/MS Quantification of Endogenous Estrogen Metabolites

Procure high-purity 4-methoxyestrone (≥98%) as a certified reference material for the development, validation, and routine quality control of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods quantifying methoxyestrogens in human serum, urine, or tissue samples. Its use as a calibration standard or internal standard (often as a stable isotope-labeled analog) is critical for accurate measurement in clinical studies examining estrogen metabolism and hormone therapy outcomes, as demonstrated by its inclusion in comprehensive estrogen metabolite panels [1].

In Vivo Metabolic and Endocrine Pharmacology Studies Requiring Weak ER Agonism

Utilize 4-methoxyestrone in rodent models (e.g., ovariectomized rats) to investigate non-genomic, ER-independent pathways of estrogen action on lipid metabolism, vascular function, or neuroendocrine regulation. The compound's combination of very low ER binding affinity (0.13% RBA) with robust in vivo uterotropic and LH-suppressive activity [2][3] makes it an ideal tool to dissect receptor-mediated versus non-receptor-mediated effects, minimizing confounding classical estrogen signaling.

Comparative Binding Studies for Steroid Transport Protein Specificity

Employ 4-methoxyestrone as a key comparator in competitive binding assays designed to map the structural determinants of SHBG affinity. Its low binding (4% relative to testosterone) compared to the exceptionally high binding of its 2-methoxy isomer (81%) [4] provides a clear structure-activity relationship contrast, enabling researchers to probe the steric and electronic requirements for SHBG interaction and predict free hormone fractions in physiological systems.

Cell-Based Assays Investigating Estrogen Metabolite Effects on Vascular Endothelial Proliferation

Use 4-methoxyestrone as a reference estrogen metabolite in HUVEC proliferation assays [5] to study the vascular effects of methoxyestrogens. Given its documented pro-proliferative activity at nanomolar concentrations, it serves as a positive control or test compound in experiments aimed at understanding the role of catechol estrogen metabolites in angiogenesis, cardiovascular protection, or hormone therapy-associated vascular outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxyestrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.